BenchChemオンラインストアへようこそ!

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole

NK1 receptor antagonist Substance P Stereospecificity

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CAS 1030135-90-0), also designated CP-96,345, is a synthetic non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It belongs to the oxazole class of heterocyclic compounds and features a 3-chlorophenyl substituent at the 2-position, a methyl group at the 5-position, and a piperazin-1-ylmethyl moiety at the 4-position of the oxazole core.

Molecular Formula C15H18ClN3O
Molecular Weight 291.77 g/mol
CAS No. 1030135-90-0
Cat. No. B1421569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole
CAS1030135-90-0
Molecular FormulaC15H18ClN3O
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCNCC3
InChIInChI=1S/C15H18ClN3O/c1-11-14(10-19-7-5-17-6-8-19)18-15(20-11)12-3-2-4-13(16)9-12/h2-4,9,17H,5-8,10H2,1H3
InChIKeyDPMMLWUTYVFXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CAS 1030135-90-0): Chemical Identity and Pharmacological Classification for Procurement


2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CAS 1030135-90-0), also designated CP-96,345, is a synthetic non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor [1]. It belongs to the oxazole class of heterocyclic compounds and features a 3-chlorophenyl substituent at the 2-position, a methyl group at the 5-position, and a piperazin-1-ylmethyl moiety at the 4-position of the oxazole core . This compound was discovered and extensively characterized by Pfizer in the early 1990s as the first potent, orally active non-peptide substance P (NK1) receptor antagonist [1].

Why Generic Substitution of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole with Other NK1 Antagonists or Oxazole-Piperazine Analogs Is Not Recommended


Although multiple non-peptide NK1 antagonists and oxazole-piperazine derivatives exist, marked differences in stereochemical specificity, subtype selectivity, off-target liability, and species-dependent pharmacology preclude simple interchangeability [1]. The (2S,3S) absolute configuration of CP-96,345 is critical for NK1 receptor binding—the (2R,3R) enantiomer (CP-96,344) is inactive (IC50 > 10 µM) [2]. Furthermore, the piperazine-containing CP-96,345 exhibits a distinct profile from the piperidine-based CP-99,994 with respect to L-type calcium channel off-target affinity, while the structurally divergent RP 67580 displays an inverted species selectivity pattern [3][4]. These pharmacologically consequential differences, quantified below, demonstrate that each compound possesses a unique activity signature that cannot be replicated by in-class substitution.

Product-Specific Quantitative Evidence Guide for 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole: Comparator-Based Differentiation Data


Stereospecific NK1 Receptor Antagonism: CP-96,345 vs. Inactive Enantiomer CP-96,344

The NK1 receptor antagonist activity of 2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CP-96,345) is entirely dependent on its (2S,3S) absolute stereochemistry. In rat submaxillary gland membrane binding assays, CP-96,345 inhibited [³H]substance P binding with a median effective concentration (EC₅₀) of 34 ± 3.6 nM, whereas the (2R,3R) enantiomer CP-96,344 was completely inactive [1]. In functional assays, CP-96,345 dose-dependently inhibited substance P-stimulated salivation in anesthetized rats (ED₅₀ = 12–24 µmol/kg i.p. or p.o.), while CP-96,344 produced no inhibition [1]. This absolute stereochemical requirement for NK1 receptor engagement establishes CP-96,345 as the only active enantiomer for NK1-targeted research applications.

NK1 receptor antagonist Substance P Stereospecificity Enantiomeric selectivity

L-Type Calcium Channel Off-Target Liability: CP-96,345 vs. Piperidine Analog CP-99,994

A critical distinction between 2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CP-96,345) and its piperidine-based structural analog CP-99,994 lies in their differential affinity for L-type calcium channels. CP-96,345 exhibits substantial L-type calcium channel binding with an IC₅₀ of 27 nM, whereas CP-99,994 shows markedly reduced affinity with an IC₅₀ of 3 µM [1]. This ~111-fold difference in calcium channel off-target activity means that CP-99,994 serves as a cleaner pharmacological tool for isolating NK1 receptor-mediated effects, while CP-96,345's calcium channel activity contributes to non-NK1-mediated antinociceptive and anti-inflammatory effects observed in vivo [2]. The piperazine moiety of CP-96,345 is a key structural determinant of this calcium channel interaction.

L-type calcium channel Off-target pharmacology Selectivity profiling CP-99,994 comparison

NK1 Receptor Subtype Selectivity: CP-96,345 Discriminates NK1 from NK2 and NK3 Receptors

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CP-96,345) demonstrates functional selectivity for the NK1 receptor over NK2 and NK3 subtypes. In isolated tissue bioassays, (±)-CP-96,345 inhibited substance P-induced contraction of guinea pig ileum but did not inhibit neurokinin A-induced contraction of rat vas deferens (NK2-mediated) or neurokinin B-induced contraction of rat portal vein (NK3-mediated) [1]. In rabbit platelets, CP-96,345 selectively counteracted substance P and NK1 agonist-induced shape change with IC₅₀ values of 2 nM and 0.8 nM, respectively, while the selective NK2 antagonist SR 48968 had no effect [2]. In anesthetized rats, CP-96,345 inhibited substance P-induced salivation (an NK1-mediated response) without affecting acetylcholine-stimulated salivation, confirming target specificity [3].

NK1 selectivity NK2 receptor NK3 receptor Tachykinin receptor subtyping

Oral Activity in Neurogenic Inflammation: CP-96,345 vs. Inactive Enantiomer CP-96,344

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CP-96,345) demonstrates oral activity in blocking neurogenic inflammation, a property that distinguishes it from its inactive enantiomer. In a rat model of mustard oil-induced neurogenic plasma extravasation, orally administered CP-96,345 produced dose-dependent inhibition with an ED₅₀ of 10 µmol/kg [1]. Intravenous CP-96,345 (0.4–3.0 µmol/kg) prevented substance P-evoked blood pressure drop in a dose- and time-dependent manner. Critically, the (2R,3R) enantiomer CP-96,344 had no effect in either the substance P-induced vasodilatation or neurogenic plasma extravasation assays, confirming that the in vivo anti-inflammatory activity is stereospecific [1]. This oral activity profile is a key differentiator for in vivo experimental designs.

Oral bioavailability Neurogenic inflammation In vivo efficacy Plasma extravasation

Species-Dependent NK1 Receptor Affinity: CP-96,345 Preferentially Targets Human and Guinea Pig over Rat and Mouse NK1 Receptors

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CP-96,345) displays a species-dependent affinity profile for NK1 receptors that is opposite to that of the alternative non-peptide antagonist RP 67580. CP-96,345 exhibits high affinity for human NK1 receptors (Ki = 0.4 nM in IM9 cells; Ki = 1.2 nM in U373 MG cells) but is 30–120 fold less active at rat and mouse NK1 receptors [1][2]. In contrast, RP 67580 shows ~25-fold higher affinity for rat NK1 receptors (Kd ≈ 7.9 nM) than for human NK1 receptors (Kd ≈ 194 nM) [2]. In competitive binding assays using human cell lines, CP-96,345 displayed 82–186 fold higher affinity than RP 67580 (0.4 nM vs. 33 nM in IM9 cells; 1.2 nM vs. 223 nM in U373 MG cells) [1]. This species selectivity must guide model organism selection.

Species selectivity NK1 receptor pharmacology Human receptor affinity Cross-species comparison

Comparative In Vivo Antagonist Potency in Rat Urinary Bladder: CP-96,345 vs. RP 67580

In a rat urinary bladder contraction model, 2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole (CP-96,345) and RP 67580 were directly compared for their ability to inhibit substance P- and septide-induced contractions. RP 67580 demonstrated higher potency, with ED₅₀ values of 1.4 mg/kg i.v. (substance P) and 0.076 mg/kg i.v. (septide), compared to CP-96,345 at 5.0 mg/kg i.v. and 0.250 mg/kg i.v., respectively [1]. This corresponds to RP 67580 being 3.6-fold more potent against substance P and 3.3-fold more potent against septide in this rat tissue. The lower potency of CP-96,345 in rat is consistent with its species selectivity profile favoring human and guinea pig NK1 receptors. However, both compounds similarly distinguished between septide- and substance P-mediated responses, suggesting NK1 receptor subtype or isoform discrimination.

In vivo pharmacodynamics NK1 antagonist potency Urinary bladder RP 67580 comparison

Recommended Research and Industrial Application Scenarios for 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole Based on Differentiated Evidence


Human NK1 Receptor Pharmacology Studies Requiring High-Affinity Ligand Binding

For receptor binding and functional assays using human NK1 receptor preparations (IM9 lymphoblast or U373 MG glioblastoma/astrocytoma cell lines), CP-96,345 is the optimal choice due to its subnanomolar affinity (Ki = 0.4–1.2 nM), which is approximately two orders of magnitude higher than the alternative antagonist RP 67580 (Ki = 33–223 nM) in these human systems [1]. Its well-characterized competitive antagonist mechanism at human NK1 receptors enables reliable determination of binding constants and receptor occupancy parameters.

Guinea Pig and Primate In Vivo Models of NK1-Mediated Physiology

CP-96,345 demonstrates high potency in guinea pig and primate NK1 receptor systems, making it the preferred NK1 antagonist for studies employing these species. In guinea pig ileum, CP-96,345 (200 nM) significantly reduces substance P-induced plateau contractions, while the inactive enantiomer CP-96,344 serves as an ideal negative control to confirm NK1 specificity [2]. Its oral bioavailability (ED₅₀ = 10 µmol/kg p.o. in rat neurogenic inflammation) supports both parenteral and oral dosing routes [3].

Stereochemical Selectivity Controls in NK1 Receptor Research

The absolute requirement of (2S,3S) stereochemistry for NK1 receptor activity makes the CP-96,345/CP-96,344 enantiomer pair the gold standard for establishing stereospecificity in NK1 receptor pharmacology [4]. Laboratories should procure both enantiomers—CP-96,345 as the active compound and CP-96,344 as the stereochemical negative control—to validate that observed effects are NK1 receptor-mediated rather than arising from off-target activities such as L-type calcium channel blockade, which is shared by both enantiomers.

Investigating the Role of L-Type Calcium Channel Interactions in NK1 Antagonist Pharmacology

CP-96,345's potent L-type calcium channel activity (IC₅₀ = 27 nM) provides a unique tool for studying the intersection of NK1 receptor and calcium channel pharmacology. When used alongside CP-99,994 (which has ~111-fold lower calcium channel affinity, IC₅₀ = 3 µM), researchers can dissect the relative contributions of NK1 receptor blockade vs. calcium channel antagonism to observed physiological effects [5]. This comparative approach is particularly valuable in pain and inflammation research where both mechanisms may contribute.

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.